

physical and chemical properties of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine*

Cat. No.: *B1312490*

[Get Quote](#)

Technical Guide: (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and practical applications in asymmetric synthesis.

Chemical Identity and Structure

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a chiral diamine and a derivative of proline. Its structure, featuring two pyrrolidine rings, makes it a valuable ligand and organocatalyst in asymmetric synthesis.

Identifier	Value
IUPAC Name	1-[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine[1]
CAS Number	51207-66-0[2][3]
Molecular Formula	C ₉ H ₁₈ N ₂ [1][3]
Molecular Weight	154.25 g/mol [1][3]
InChI Key	YLBWRMSQRFEIEB-VIFPVBQESA-N[2][3]
SMILES	C1CCN(C1)C[C@@H]2CCCN2[2][3]

Physical Properties

The physical properties of this compound are critical for its handling, storage, and application in various solvent systems. All listed data are based on literature values.

Property	Value	Conditions
Physical State	Liquid[4]	20 °C[4]
Appearance	Colorless to Light Yellow Clear Liquid[4]	
Density	0.946 g/mL[2][3][5]	25 °C[2][3][5]
Boiling Point	99-101 °C[2][3]	2 mmHg[2][3]
	84 °C 5 mmHg[4]	
Refractive Index	1.4871[2][3][6]	n _{20/D} [2][3][6]
Specific Optical Rotation	[α] ¹⁹ /D +7.0°[2][3]	c = 2.4 in ethanol[2][3]
[α] ²⁰ /D +7.0 to +11.0°	c = 2.4 in ethanol[4]	
Flash Point	88 °C (190.4 °F)[2][3]	Closed cup[2][3]

Chemical and Safety Properties

This compound is primarily used as an organocatalyst. Understanding its reactivity and safety profile is essential for laboratory use.

Property	Details
Key Application	Organocatalyst for asymmetric synthesis, including Aldol condensations and Mannich reactions.[2][7]
Chemical Class	Chiral Vicinal Diamine[2]
Hazard Classifications	Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[1][2]
Signal Word	Warning[1][2]
Storage	Store in a cool, dark, and well-ventilated place under an inert gas.[4] It is air sensitive.[4]
Incompatibilities	Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Experimental Protocols

While specific experimental data for the synthesis of this exact molecule is proprietary, the following sections describe generalized, standard laboratory protocols for determining the key physical properties listed above. These methods are representative of the techniques used to generate such data.

Boiling Point Determination (Micro-Scale Method)

This method is suitable for small sample volumes and determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube

- Mineral oil
- Thermometer
- Small test tube (e.g., 100 x 13 mm)
- Capillary tube (sealed at one end)
- Bunsen burner or other heat source

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the top of the side-arm elbow.[9]
- Add approximately 0.5 mL of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine into the small test tube.
- Place the capillary tube into the test tube with the open end submerged in the liquid.[9]
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the oil level to prevent it from breaking.[10]
- Insert the assembly into the Thiele tube, ensuring the thermometer bulb is positioned just below the side-arm.[10]
- Gently heat the side-arm of the Thiele tube with a small flame.[10]
- As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid is drawn into the capillary tube.[10]

Density Determination (Pycnometer Method)

Density is determined by measuring the mass of a known volume of the liquid using a calibrated pycnometer (specific gravity bottle).

Apparatus:

- Pycnometer (e.g., 10 mL or 25 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

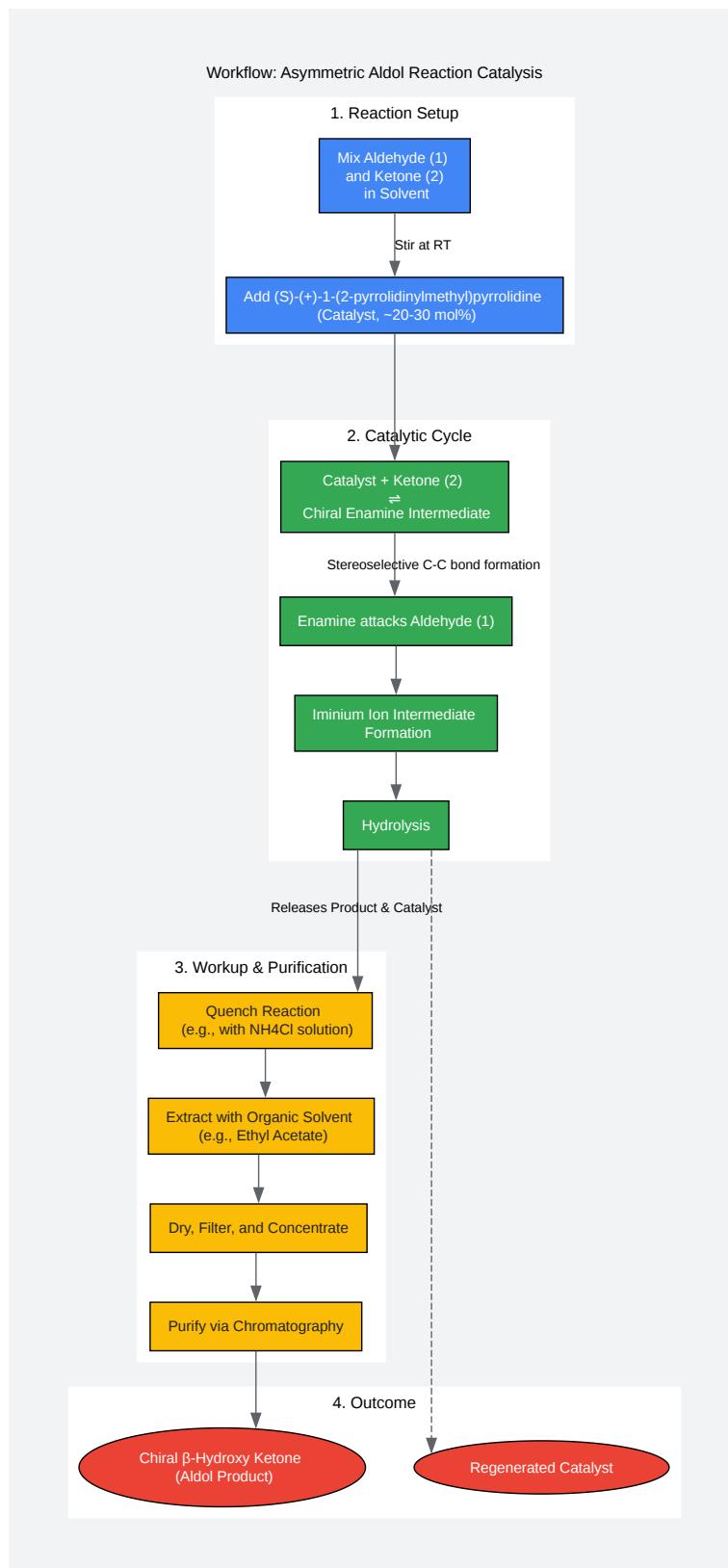
- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer and record its mass (m_1).
- Fill the pycnometer with distilled water and place it in the constant temperature bath set to 25 °C until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record this mass (m_2).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, allow it to equilibrate to 25 °C in the water bath, dry the exterior, and weigh it. Record this mass (m_3).
- Calculate the density using the following formula:
 - Density of liquid = $((m_3 - m_1) / (m_2 - m_1)) * \text{Density of water at } 25 \text{ }^{\circ}\text{C}$
 - (The density of water at 25 °C is approximately 0.99704 g/mL).

Optical Rotation Measurement (Polarimetry)

This procedure measures the extent to which a chiral compound rotates the plane of polarized light, which is an intrinsic property of an enantiomer.

Apparatus:

- Polarimeter
- Sodium (D-line, 589 nm) light source
- Polarimeter sample cell (e.g., 1 dm length)
- Volumetric flask
- Analytical balance


Procedure:

- Turn on the polarimeter and allow the sodium lamp to warm up.[11]
- Prepare the sample: Accurately weigh a specific amount of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (e.g., 0.24 g) and dissolve it in a precise volume of a specified solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c) in g/mL.[2] [8]
- Calibrate the instrument: Fill the polarimeter cell with the pure solvent (ethanol) and place it in the instrument. Set the reading to zero.[11]
- Measure the sample: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[11][12]
- Place the sample cell in the polarimeter and record the observed rotation (α) in degrees. Note the temperature (t).[11]
- Calculate the specific rotation $[\alpha]$:
 - $[\alpha]^t D = \alpha / (l * c)$
 - Where:

- α = observed rotation
- l = path length of the cell in decimeters (dm)
- c = concentration in g/mL

Application Workflow: Organocatalysis

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is an effective organocatalyst for asymmetric reactions. Its mechanism often involves the formation of a chiral enamine intermediate with a ketone or aldehyde substrate, which then directs the stereoselective formation of a new carbon-carbon bond. The diagram below illustrates a generalized workflow for its application in a direct aldol reaction.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an asymmetric aldol reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 3. ucc.ie [ucc.ie]
- 4. digicollections.net [digicollections.net]
- 5. scribd.com [scribd.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 12. rudolphresearch.com [rudolphresearch.com]
- To cite this document: BenchChem. [physical and chemical properties of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312490#physical-and-chemical-properties-of-s-1-2-pyrrolidinylmethyl-pyrrolidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com